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molecular formula C14H12O2 B1367068 3-METHOXYBENZOPHENONE CAS No. 6136-67-0

3-METHOXYBENZOPHENONE

Cat. No. B1367068
M. Wt: 212.24 g/mol
InChI Key: VMFJVWPCRCAWBS-UHFFFAOYSA-N
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Patent
US08987299B2

Procedure details

To the mixture of phosphorus pentachloride (3763 g, 18.1 mol) in 7500 mL of benzene, 3-methoxy benzoic acid (2500 g, 16.4 mol) was added in portions. The mixture was stirred for 50 minutes until it became homogenous. The formation of the acid chloride was controlled by TLC. After completion, the mixture was cooled down to 10° C., reactor was covered with aluminum foil and aluminium trichloride (4820 g, 36.1 mol) was added in portions (internal temperature was held up to 30° C. maximum). Stirring was continued for 18 hours at RT. The reaction was monitored by TLC (AcOEt:hex 1:9). After completion, the reaction mixture was poured into ice and was diluted with AcOEt (7 L). Then organic layer was separated and the aqueous layer was extracted with AcOEt (2×10 L, 1×6 L). Combined organic layers were washed with water (5×3 L) to pH˜6-7, saturated aqueous sodium hydrogen carbonate solution (15 L), dried (sodium sulfate), filtered and the solvent evaporated at reduced pressure to give a crude oil. The product was purified by vacuum distillation (130-139° C., 2 mbar) to obtain title compound as a (2637 g 76%) of pale yellow oil.
Quantity
3763 g
Type
reactant
Reaction Step One
Quantity
2500 g
Type
reactant
Reaction Step One
Quantity
7500 mL
Type
solvent
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4820 g
Type
reactant
Reaction Step Three
Name
Quantity
7 L
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)(Cl)Cl.[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12]([OH:14])=O.[Al].[Cl-].[Cl-].[Cl-].[Al+3]>C1C=CC=CC=1.CCOC(C)=O>[CH3:7][O:8][C:9]1[CH:10]=[C:11]([C:12]([C:9]2[CH:10]=[CH:11][CH:15]=[CH:16][CH:17]=2)=[O:14])[CH:15]=[CH:16][CH:17]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
3763 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
2500 g
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=CC1
Name
Quantity
7500 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Name
Quantity
4820 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Four
Name
Quantity
7 L
Type
solvent
Smiles
CCOC(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 50 minutes until it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in portions
ADDITION
Type
ADDITION
Details
was added in portions (internal temperature
CUSTOM
Type
CUSTOM
Details
was held up to 30° C.
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 18 hours at RT
Duration
18 h
ADDITION
Type
ADDITION
Details
After completion, the reaction mixture was poured into ice
CUSTOM
Type
CUSTOM
Details
Then organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with AcOEt (2×10 L, 1×6 L)
WASH
Type
WASH
Details
Combined organic layers were washed with water (5×3 L) to pH˜6-7, saturated aqueous sodium hydrogen carbonate solution (15 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude oil
DISTILLATION
Type
DISTILLATION
Details
The product was purified by vacuum distillation (130-139° C., 2 mbar)

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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